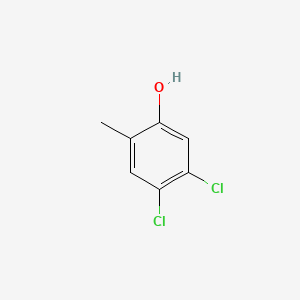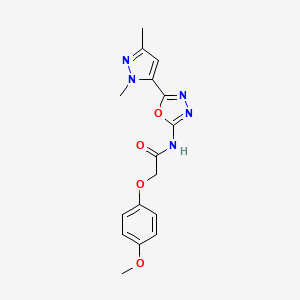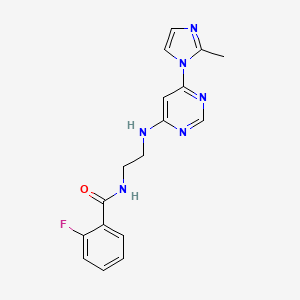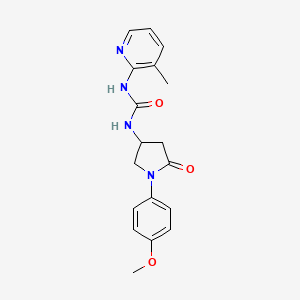
4,5-Dichloro-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-methylphenol, also known as PCMX, is a broad-spectrum antimicrobial agent that is commonly used in various products such as soaps, lotions, and disinfectants. It has been widely studied for its effectiveness in controlling bacterial growth and preventing the spread of infections.
Aplicaciones Científicas De Investigación
Nitration and Synthesis Processes
- Nitration of 4,5-Dichloro-2-methylphenol : Nitration of this compound results in gem-dinitrocyclohex-3-enone, which has further applications in synthesizing α-diketones (Hartshorn et al., 1982).
- Synthesis of Disubstituted Dicyanobenzenes : 4,5-Dichloro-1,2-dicyanobenzene is prepared from 4,5-dichloro-1,2-benzenedicarboxylic acid and used in nucleophilic displacement reactions to produce various substituted compounds (Wöhrle et al., 1993).
Environmental Applications
- Degradation in Anaerobic Conditions : Anaerobic degradation of similar chlorinated phenolic compounds in wastewater was studied, indicating the potential for environmental remediation applications (Sreekanth et al., 2009).
- Determination in Water and Effluents : Techniques for determining phenolic compounds, including similar chlorinated phenols in water and industrial effluents, were developed, highlighting its relevance in environmental monitoring (Castillo et al., 1997).
Analytical Chemistry Applications
- Sensor Development for Detection : The development of sensors for detecting related chlorinated phenolic compounds in environmental samples indicates its importance in analytical chemistry (Rahemi et al., 2015).
- Electrochemical Detection : Studies on the electrochemical detection of similar chlorinated phenols suggest potential applications in environmental and industrial monitoring (Guijarro et al., 1991).
Photodegradation Studies
- Phototransformation in Water : Research on the phototransformation of similar chlorinated phenols under different conditions reveals its significance in understanding environmental degradation processes (Vialaton et al., 1998).
Toxicology and Environmental Impact
- Formation of Chlorinated Organics : Studies on the formation of chlorinated organics from antimicrobial agents involving similar phenolic compounds are crucial in assessing environmental and health risks (Rule et al., 2005).
Safety and Hazards
Mecanismo De Acción
Target of Action
4,5-Dichloro-2-methylphenol is a type of chlorophenol, which are aromatic ring structures containing at least one chlorine atom and one hydroxyl group at the benzene rings . Chlorophenols and their derivatives are known to be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties . They are used in the manufacture of dyes, drugs, pesticides, and other industrial products
Mode of Action
It’s known that chlorophenols can be degraded by bacteria, which use them as their sole carbon and energy sources . This suggests that the compound might interact with certain bacterial enzymes that facilitate its degradation.
Biochemical Pathways
The degradation of chlorophenols, including this compound, involves several metabolic pathways in bacteria . For instance, CprA3 and CprA5 are enzymes that catalyze the dechlorination of highly chlorinated phenols . These enzymes are involved in the degradation of various chlorophenols .
Result of Action
It’s known that chlorophenols and their derivatives are highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .
Action Environment
Chlorophenols, including this compound, have been introduced into the environment via anthropogenic activities . The major sources of contamination are industrial wastes, pesticides, herbicides, and complex chlorinated hydrocarbons . People may be exposed to chlorophenols by eating or drinking substances that contain them or through skin contact
Análisis Bioquímico
Biochemical Properties
4,5-Dichloro-2-methylphenol, like other chlorophenols, can interact with various enzymes and proteins. For instance, certain bacteria can degrade chlorophenols using specific enzymes
Cellular Effects
They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that chlorophenols can undergo various transformations in bacterial cells
Propiedades
IUPAC Name |
4,5-dichloro-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWZTDHXTALQBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501523.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2501524.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2501525.png)
![N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2501528.png)



![ethyl 6-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2501534.png)

![2-naphthalen-2-yloxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2501537.png)


![2-[(2,4-Dichlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2501543.png)